molecular formula C8H3BrF2S B12826414 7-Bromo-2,3-difluorobenzo[b]thiophene

7-Bromo-2,3-difluorobenzo[b]thiophene

Cat. No.: B12826414
M. Wt: 249.08 g/mol
InChI Key: SXXSDZDUUUPVFM-UHFFFAOYSA-N
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Description

7-Bromo-2,3-difluorobenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzothiophene ring, which imparts unique chemical and physical properties. Benzothiophenes are known for their applications in various fields, including pharmaceuticals, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-difluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of the benzothiophene ring through an aryne intermediate . Another method involves the use of palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-difluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Amino or thio-substituted benzothiophenes.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Thiols or thioethers.

    Coupling Reactions: Various substituted benzothiophenes.

Scientific Research Applications

7-Bromo-2,3-difluorobenzo[b]thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-difluorobenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. In materials science, the compound’s electronic properties are influenced by the substituents on the benzothiophene ring, affecting its performance in electronic devices .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2,3-difluorobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C8H3BrF2S

Molecular Weight

249.08 g/mol

IUPAC Name

7-bromo-2,3-difluoro-1-benzothiophene

InChI

InChI=1S/C8H3BrF2S/c9-5-3-1-2-4-6(10)8(11)12-7(4)5/h1-3H

InChI Key

SXXSDZDUUUPVFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2F)F

Origin of Product

United States

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